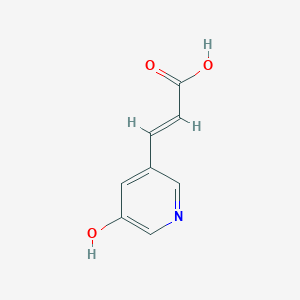

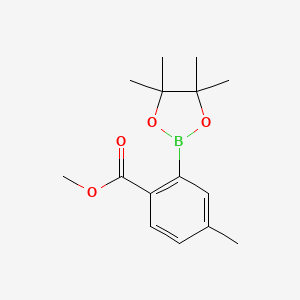

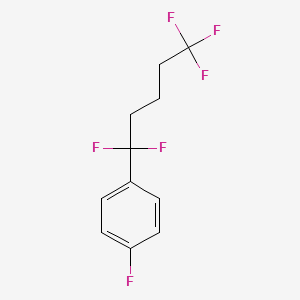

![molecular formula C18H15FN2O2S B2384957 N-[4-(4-fluorophényl)-1,3-thiazol-2-yl]-2-(4-méthoxyphényl)acétamide CAS No. 544465-11-4](/img/structure/B2384957.png)

N-[4-(4-fluorophényl)-1,3-thiazol-2-yl]-2-(4-méthoxyphényl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thiazole, a type of heterocyclic compound that contains a five-membered C3NS ring. Thiazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It also has phenyl groups attached to it, which could influence its reactivity and biological activity .Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Thiazole derivatives generally exhibit good stability and moderate polarity .Mécanisme D'action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is not fully understood, but it has been suggested that it acts by inhibiting the proliferation of cancer cells and inducing apoptosis. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, it has been suggested that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide exerts its antimicrobial activity by disrupting the bacterial cell membrane.

Biochemical and Physiological Effects:

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has also been shown to possess antioxidant activity and protect against oxidative stress-induced damage. Furthermore, it has been suggested that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide may have neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide. One area of focus could be the development of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide derivatives with improved anticancer and antimicrobial activity. Another area of research could be the investigation of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide's potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Additionally, the development of novel drug delivery systems for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide could enhance its therapeutic potential.

Méthodes De Synthèse

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been synthesized through a series of chemical reactions that involve the condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting intermediate with 4-methoxyphenylacetyl chloride. The final product is obtained through purification and recrystallization processes. The synthesis method has been optimized to obtain high yields and purity of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide.

Applications De Recherche Scientifique

- Des chercheurs ont exploré le potentiel antiviral des dérivés d'indole. Par exemple :

- Dérivés de 6-amino-4-alkyl-substitués-1H-indole-2-carboxylate substitués ont montré une activité inhibitrice contre le virus de la grippe A .

- Dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont démontré une puissance contre le virus Coxsackie B4 .

- Le composé N-(4-(4-fluorophényl)-1,3-thiazol-2-yl)-2-chloroacétamide pourrait être étudié dans ce contexte .

- Les dérivés d'indole ont été étudiés pour leurs propriétés anticancéreuses.

Activité antivirale

Potentiel anticancéreux

Activité anti-VIH

En résumé, N-[4-(4-fluorophényl)-1,3-thiazol-2-yl]-2-(4-méthoxyphényl)acétamide est prometteur dans divers domaines, de la recherche antivirale et anticancéreuse aux études antioxydantes et antimicrobiennes. Des investigations supplémentaires sont nécessaires pour débloquer tout son potentiel thérapeutique. 🌟

Propriétés

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-23-15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-24-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOETULXXCIWVOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

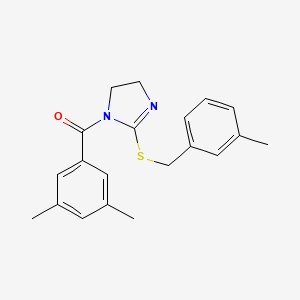

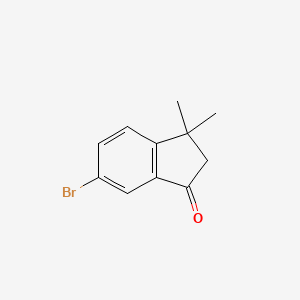

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)

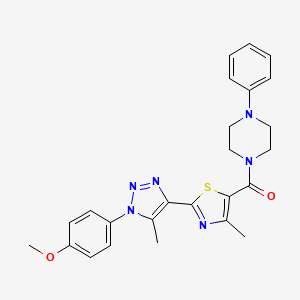

![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)

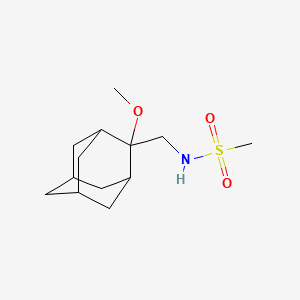

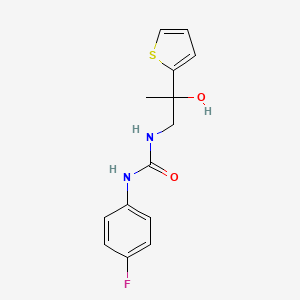

![3-((3,4-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2384894.png)